(E)-3-(5-(2-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile
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Overview
Description
(E)-3-(5-(2-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(2-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile typically involves multi-step organic reactions One common approach starts with the bromination of a phenyl-furan derivative, followed by a coupling reaction with an acrylonitrile derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-(2-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(5-(2-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents or biochemical pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for further pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its functional groups make it versatile for various applications, including polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(5-(2-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects or other biological responses.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(5-phenylfuran-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile: Similar structure but lacks the bromine atom.
(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile: Similar structure with a chlorine atom instead of bromine.
(E)-3-(5-(2-methylphenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (E)-3-(5-(2-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile makes it unique compared to its analogs. This bromine atom can participate in specific reactions, such as halogen bonding or substitution reactions, which can lead to different chemical and biological properties.
Properties
IUPAC Name |
(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c19-16-4-2-1-3-15(16)17-6-5-14(24-17)11-13(12-20)18(22)21-7-9-23-10-8-21/h1-6,11H,7-10H2/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLZOXLUFOFCLH-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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